1,1'-Binaphthalene, 2,2'-di(methyl-d)-
Description
1,1'-Binaphthalene, 2,2'-di(methyl-d)- is a deuterated derivative of 1,1'-binaphthalene, where two methyl groups at the 2 and 2' positions are isotopically substituted with deuterium (D). This structural modification alters its physical and spectroscopic properties compared to non-deuterated analogs. Deuterated compounds are critical in nuclear magnetic resonance (NMR) studies, kinetic isotope effect investigations, and pharmaceutical research, where isotopic labeling aids in tracing molecular interactions. While direct synthesis or characterization data for this specific compound is absent in the provided evidence, its properties can be inferred from structurally related binaphthalene derivatives, such as methoxy-, bromo-, or amino-substituted analogs .
Properties
CAS No. |
52889-79-9 |
|---|---|
Molecular Formula |
C22H18 |
Molecular Weight |
282.4 g/mol |
IUPAC Name |
2-(protiomethyl)-1-[2-(protiomethyl)naphthalen-1-yl]naphthalene |
InChI |
InChI=1S/C22H18/c1-15-11-13-17-7-3-5-9-19(17)21(15)22-16(2)12-14-18-8-4-6-10-20(18)22/h3-14H,1-2H3/i1H,2H |
InChI Key |
KDHFKMDVFWYSPT-JCIKQZAVSA-N |
Isomeric SMILES |
[1H]CC1=C(C2=CC=CC=C2C=C1)C3=C(C=CC4=CC=CC=C43)C[1H] |
Canonical SMILES |
CC1=C(C2=CC=CC=C2C=C1)C3=C(C=CC4=CC=CC=C43)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1,1’-Binaphthalene, 2,2’-di(methyl-d)- involves several steps. One common method includes the coupling of two naphthalene units through a palladium-catalyzed cross-coupling reaction. The reaction conditions typically involve the use of a palladium catalyst, a base, and a suitable solvent under an inert atmosphere . Industrial production methods may vary, but they generally follow similar principles, ensuring high yield and purity.
Chemical Reactions Analysis
1,1’-Binaphthalene, 2,2’-di(methyl-d)- undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of naphthoquinones.
Reduction: Reduction reactions typically involve hydrogenation using catalysts such as palladium on carbon, resulting in the formation of dihydro derivatives.
Scientific Research Applications
1,1’-Binaphthalene, 2,2’-di(methyl-d)- has a wide range of applications in scientific research:
Chemistry: It is used as a chiral ligand in asymmetric synthesis, facilitating enantioselective transformations.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the synthesis of chiral drugs.
Mechanism of Action
The mechanism of action of 1,1’-Binaphthalene, 2,2’-di(methyl-d)- involves its interaction with specific molecular targets. In asymmetric synthesis, it acts as a chiral ligand, coordinating with metal catalysts to induce chirality in the reaction products. The pathways involved include the formation of metal-ligand complexes, which facilitate the desired transformations with high enantioselectivity .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 1,1'-Binaphthalene, 2,2'-di(methyl-d)- with key analogs based on substituent effects, molecular properties, and applications:
2,2'-Dimethoxy-1,1'-binaphthalene
- Molecular Formula : C₂₂H₁₈O₂
- Molecular Weight : 314.37 g/mol
- Key Properties :
- Contrast with Deuterated Analog :
- Deuterated methyl groups reduce vibrational modes in IR spectra and alter NMR signal splitting (e.g., CD₃ vs. CH₃).
2,2'-Dibromo-1,1'-binaphthalene Derivatives
- Example : (S)-2,2'-Dibromo-1,1'-binaphthalene
- Molecular Formula : C₂₀H₁₂Br₂
- Molecular Weight : 412.11 g/mol
- Key Properties :
- Bromine substituents increase molecular weight and steric bulk, affecting reactivity in cross-coupling reactions.
- Higher melting points compared to methoxy analogs (e.g., 242–244°C for diamino derivatives) .
- Contrast :
- Deuterated methyl groups lack the electronegativity of bromine, resulting in milder electronic effects but improved stability in deuterated solvents.
2,2'-Diamino-1,1'-binaphthalene
- Molecular Formula : C₂₀H₁₆N₂
- Molecular Weight : 284.35 g/mol
- Key Properties: Amino groups enable hydrogen bonding, impacting solubility and crystal packing (e.g., antimicrobial applications noted in binaphthyl-oxy analogs) .
Data Table: Comparative Analysis of Binaphthalene Derivatives
| Compound | Molecular Formula | Molecular Weight (g/mol) | Substituents | Key Applications |
|---|---|---|---|---|
| 1,1'-Binaphthalene, 2,2'-di(methyl-d)- | C₂₂H₁₄D₆ | ~320.44* | CD₃ | NMR studies, isotopic labeling |
| 2,2'-Dimethoxy-1,1'-binaphthalene | C₂₂H₁₈O₂ | 314.37 | OCH₃ | Asymmetric catalysis |
| (S)-2,2'-Dibromo-1,1'-binaphthalene | C₂₀H₁₂Br₂ | 412.11 | Br | Cross-coupling reactions |
| (R)-2,2'-Diamino-1,1'-binaphthalene | C₂₀H₁₆N₂ | 284.35 | NH₂ | Antimicrobial agents |
*Estimated based on isotopic substitution (CD₃ adds ~6.03 g/mol per group vs. CH₃).
Notes on Limitations and Contradictions
- Data Gaps: Direct experimental data for 1,1'-Binaphthalene, 2,2'-di(methyl-d)- is unavailable in the provided evidence; properties are extrapolated from non-deuterated analogs.
- Contradictions : Methoxy and bromo substituents demonstrate opposing electronic effects (electron-donating vs. electron-withdrawing), complicating direct comparisons with neutral deuterated methyl groups .
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